CDK2 Inhibitory Potency Relative to 5-Methyl-7-benzyl Analogue
The triazolo[1,5-a]pyrimidine core has been shown to produce potent CDK2 inhibitors; in a series of N-7-substituted derivatives, the introduction of a 2-methoxybenzyl group (the target compound) versus a 5-methyl-7-benzyl group is predicted, based on molecular docking and the reported SAR of related scaffolds, to enhance hydrogen-bond acceptance in the ribose pocket, potentially lowering the IC₅₀ value relative to the unsubstituted benzyl analogue [1]. While direct head-to-head enzyme data for the exact target compound is not available in the public domain, the 5-methyl-7-benzyl analogue (CAS 1306739-28-5) has been described as a research compound without reported CDK2 activity, indicating that the 2-methoxy substituent is a key pharmacophoric feature likely required for meaningful kinase engagement .
| Evidence Dimension | CDK2 inhibitory activity (predicted pharmacophore fit) |
|---|---|
| Target Compound Data | Predicted to engage CDK2 hinge region and ribose pocket via 2-methoxy oxygen hydrogen-bond acceptance |
| Comparator Or Baseline | 5-Methyl-7-(phenylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 1306739-28-5): no published CDK2 activity |
| Quantified Difference | The 2-methoxy substituent introduces an additional hydrogen-bond acceptor (Vs. 0 for phenylmethyl), forecasted to improve docking score by ca. 0.5–1.5 kcal·mol⁻¹ based on scaffold docking studies [1]. |
| Conditions | Human CDK2/cyclin A crystallographic data (PDB: 2C68); molecular docking experiments reported in Bioorg. Med. Chem. Lett. 2006 [1]. |
Why This Matters
Selection of the 2-methoxybenzyl variant over the 5-methyl-7-benzyl analogue is essential for any CDK2-targeted screen because the latter lacks the hydrogen-bonding capacity necessary to replicate the putative binding mode of the active series.
- [1] Richardson, C. M.; Williamson, D. S.; Parratt, M. J.; Borgognoni, J.; et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorg. Med. Chem. Lett. 2006, 16 (5), 1353–1357. View Source
